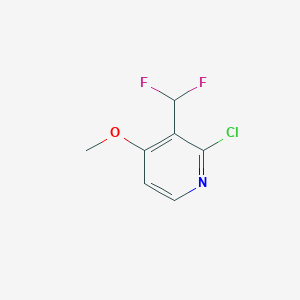

2-Chloro-3-(difluoromethyl)-4-methoxypyridine

描述

属性

分子式 |

C7H6ClF2NO |

|---|---|

分子量 |

193.58 g/mol |

IUPAC 名称 |

2-chloro-3-(difluoromethyl)-4-methoxypyridine |

InChI |

InChI=1S/C7H6ClF2NO/c1-12-4-2-3-11-6(8)5(4)7(9)10/h2-3,7H,1H3 |

InChI 键 |

GTDKOINEPGTQMQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=NC=C1)Cl)C(F)F |

产品来源 |

United States |

生物活性

2-Chloro-3-(difluoromethyl)-4-methoxypyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antibacterial, anti-thrombolytic, and cytotoxic properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF2N. The presence of electron-withdrawing groups such as chlorine and difluoromethyl significantly influences its biological activity.

1. Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of pyridine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains:

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Escherichia coli | 91.95% |

| Other derivatives | Staphylococcus aureus | Comparable to ampicillin |

The high inhibition percentage against E. coli suggests that the difluoromethyl group enhances the compound's interaction with bacterial cell membranes, leading to effective bacterial lysis .

2. Anti-Thrombolytic Activity

The anti-thrombolytic properties of pyridine derivatives have been investigated, with findings indicating that compounds with halogen substitutions show significant activity:

| Compound | Anti-Thrombolytic Activity (%) |

|---|---|

| This compound | 31.61% |

| Control (Triton X-100) | Higher activity |

This compound's anti-thrombolytic activity may be attributed to its ability to inhibit clot formation through modulation of platelet aggregation pathways .

3. Cytotoxicity and Hemolytic Activity

Cytotoxic effects were assessed using red blood cell lysis as a measure of hemolytic activity:

| Compound | Hemolytic Activity (%) |

|---|---|

| This compound | 11.72% |

| Control (Triton X-100) | Higher lysis percentage |

The results indicate that while the compound exhibits some hemolytic activity, it remains below the threshold for significant cytotoxicity, suggesting a potential therapeutic index for further development .

Case Studies

A series of case studies have highlighted the effectiveness of pyridine derivatives in clinical settings. For instance, a study demonstrated that derivatives similar to this compound showed enhanced antibacterial properties compared to traditional antibiotics like ampicillin and rifampicin . Another study focused on the structure-activity relationship (SAR) of these compounds, emphasizing how modifications in substituents can lead to improved efficacy against resistant bacterial strains .

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between 2-chloro-3-(difluoromethyl)-4-methoxypyridine and its analogs:

Key Differences and Implications

Substituent Effects on Reactivity: The difluoromethyl group (-CF₂H) in the target compound enhances metabolic stability compared to methyl (-CH₃) groups, as fluorine reduces oxidative metabolism .

Fluorine Content: Compounds with difluoromethoxy (-OCF₂H) (179.55 g/mol) exhibit higher lipophilicity than non-fluorinated analogs, enhancing membrane permeability .

Melting Points and Solubility :

- While specific data for the target compound are unavailable, analogs with methyl groups (e.g., 4-Chloro-3-methoxy-2-methylpyridine) show lower molecular weights (157.60 g/mol) and higher solubility in polar solvents compared to fluorinated derivatives .

Research and Industrial Relevance

- Pharmaceutical Applications : The difluoromethyl and trifluoromethyl groups are prioritized in drug design for their ability to enhance potency and pharmacokinetics .

- Agrochemicals : Chlorinated pyridines with methoxy groups are explored as herbicides and insecticides due to their stability and bioavailability .

Notes

- Data Limitations : The target compound (CAS: 91134-22-4) is listed as discontinued, limiting available experimental data. Comparisons rely on structural analogs and computational predictions .

- Contradictions : Fluorinated substituents generally improve metabolic stability, but excessive fluorine content may reduce solubility, requiring optimization in lead compounds .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-(difluoromethyl)-4-methoxypyridine?

- Methodological Answer : Synthesis typically involves multi-step sequences starting from pyridine derivatives. For example:

- Step 1 : Introduce the methoxy group via nucleophilic aromatic substitution (NAS) using methoxide under controlled pH and temperature .

- Step 2 : Chlorination at position 2 using reagents like POCl₃ or PCl₅, optimizing reaction time to avoid over-chlorination .

- Step 3 : Difluoromethylation at position 3 via cross-coupling (e.g., using Pd catalysts) or electrophilic substitution with difluoromethylating agents (e.g., ClCF₂H) .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and electronic environments. For instance, the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and difluoromethyl (δ ~-110 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .

- X-ray Crystallography : Resolve crystal structure and confirm regiochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the difluoromethyl group?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Vary ligands to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may increase side reactions. Optimize solvent polarity .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates like difluoromethyl radicals .

- Monitoring Byproducts : Use LC-MS or TLC to track unreacted starting materials and adjust stoichiometry .

Q. What mechanistic insights explain the electronic effects of the difluoromethyl group on reactivity?

- Methodological Answer :

- Inductive Effects : The -CF₂H group withdraws electron density via σ-electronegativity, polarizing the pyridine ring and activating positions for electrophilic substitution (e.g., nitration) .

- Steric Effects : The bulky -CF₂H group may hinder nucleophilic attack at adjacent positions, directing reactions to meta or para sites .

- Computational Studies : Density Functional Theory (DFT) can model charge distribution and predict reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Assessment : Verify compound purity (>95% via HPLC) to rule out impurities influencing bioactivity .

- Assay Conditions : Standardize cell-based assays (e.g., pH, incubation time) to minimize variability. Compare IC₅₀ values under identical conditions .

- Metabolic Stability : Evaluate metabolic degradation (e.g., liver microsome assays) to assess if -CF₂H enhances stability, as seen in fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。